4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features an ethylthio group at the 4-position, a methyl group at the 5-position, and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(ethylthio)-3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylthio group, yielding 5-methyl-1H-pyrazol-3-amine.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-(Ethylsulfinyl)-5-methyl-1H-pyrazol-3-amine, 4-(Ethylsulfonyl)-5-methyl-1H-pyrazol-3-amine
Reduction: 5-Methyl-1H-pyrazol-3-amine
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group at the 3-position can form hydrogen bonds with biological macromolecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole
- 4-(Ethylthio)-3-methyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1H-pyrazol-3-amine
Uniqueness
4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both an ethylthio group and an amino group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C6H11N3S |
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Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-ethylsulfanyl-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-10-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9) |
InChI Key |
QYPRAMAHBZIJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(NN=C1N)C |
Origin of Product |
United States |
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